![molecular formula C10H14F3NO B13068632 1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one](/img/structure/B13068632.png)
1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one is a chemical compound with the molecular formula C10H14F3NO and a molecular weight of 221.22 g/mol . This compound is characterized by the presence of trifluoromethyl and octahydrocyclopenta[c]pyrrol groups, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a trifluoromethyl ketone with an amine derivative to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanone: A simpler trifluoromethyl ketone with similar reactivity but lacking the octahydrocyclopenta[c]pyrrol group.
1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol: A related compound with a hydroxyl group instead of a ketone.
Uniqueness
1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one is unique due to its combination of trifluoromethyl and octahydrocyclopenta[c]pyrrol groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14F3NO |
|---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
3-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C10H14F3NO/c11-10(12,13)9(15)4-8-7-3-1-2-6(7)5-14-8/h6-8,14H,1-5H2 |
InChI Key |
YRLBMOVQYUDSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC(C2C1)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


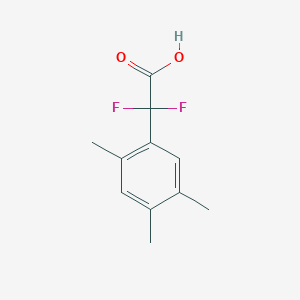
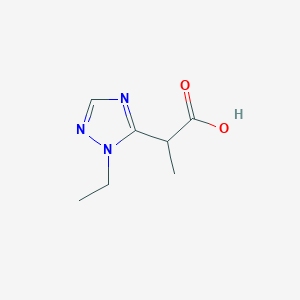
![(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13068560.png)
![1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide](/img/structure/B13068562.png)
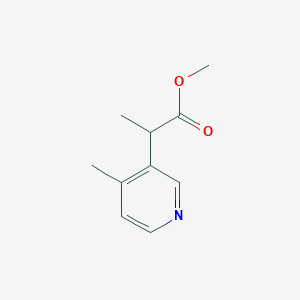
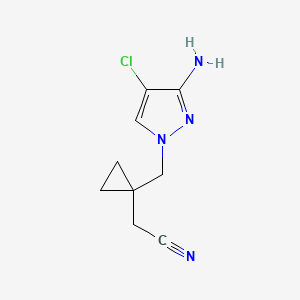
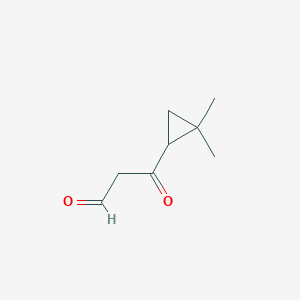
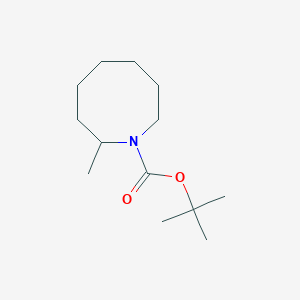
![2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13068589.png)
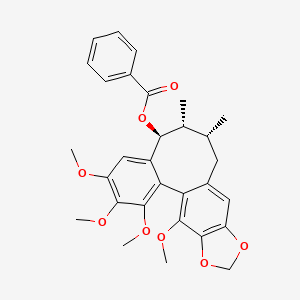
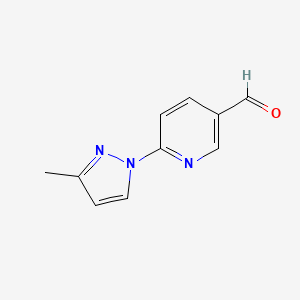


![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068625.png)
